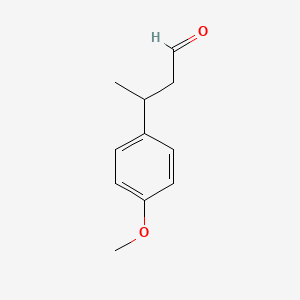
3-(4-Methoxyphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Hydrogenation
A study by Bryan and Grimshaw (1997) explored the electrochemical hydrogenation of 4-(4-methoxyphenyl)buten-2-one at a nickel cathode. The process showed potential for the hydrogenation of similar substrates, suggesting applications in chemical synthesis and industrial processes (Bryan & Grimshaw, 1997).
Synthesis of Chiral Carbon Atoms
Harmat and Warren (1990) used optically active butyl(ortho-methoxyphenyl)phenylphosphine oxide for creating chiral carbon atoms. This method could be significant in the synthesis of complex molecules, particularly in pharmaceuticals (Harmat & Warren, 1990).
Endophytic Fungus Metabolites
Dai et al. (2006) identified new metabolites, including 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, from the endophytic fungus Nodulisporium sp. These compounds exhibited herbicidal, antifungal, and antibacterial activities, indicating their potential use in agricultural and pharmaceutical applications (Dai et al., 2006).
Continuous Flow Synthesis of Aroma Compounds
Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including aroma compounds. This research can influence the production of fragrances and flavors (Viviano et al., 2011).
Catalytic Reactions for 4-Phenylbutan-2-ones
Morad et al. (2017) reported the synthesis of 4-(4-methoxyphenyl)butan-2-one using a multifunctional supported AuPd nanoalloy catalyst. This method can be crucial for the chemical industry in developing efficient catalytic processes (Morad et al., 2017).
Corrosion Control
Bentiss et al. (2009) examined the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for corrosion control in steel. This research is relevant for developing new corrosion inhibitors in industrial applications (Bentiss et al., 2009).
Synthesis for Fruit Fly Attractants
Pranowo et al. (2010) synthesized 4-(4-methoxyphenyl)-3-buten-2-on and tested its activity as a fruit fly attractant. This research contributes to pest control strategies in agriculture (Pranowo et al., 2010).
MnP-Catalyzed Oxidative Degradation
Hwang et al. (2008) studied the manganese peroxidase-catalyzed oxidation of vanillylacetone, leading to the discovery of compounds with potential industrial and environmental applications (Hwang et al., 2008).
Synthesis of Stereoregular Polymethacrylates
Nakano et al. (1993) synthesized and polymerized methacrylates with mesogenic ester groups, contributing to materials science, especially in creating new polymers (Nakano et al., 1993).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)butanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHSQPAGVEDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)butanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine](/img/structure/B2429961.png)
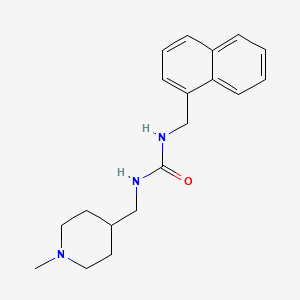

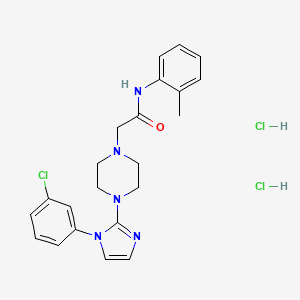
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2429970.png)
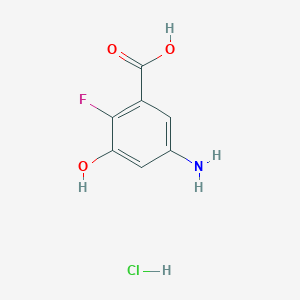

![2-[2-[[3-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]phenyl]carbonylamino]phenyl]ethanoic acid](/img/structure/B2429974.png)
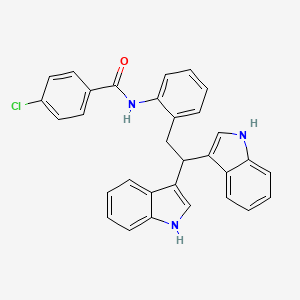
![(4-ethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2429977.png)
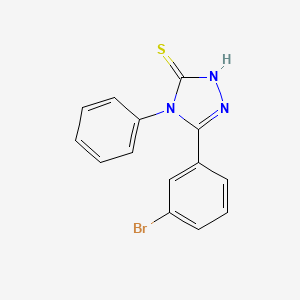
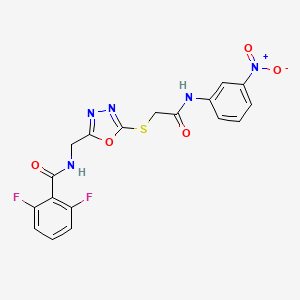
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2429981.png)
![N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2429983.png)